molecular formula C14H10BrNO4 B377969 2-Bromo-4-methylphenyl 3-nitrobenzoate

2-Bromo-4-methylphenyl 3-nitrobenzoate

Cat. No.: B377969
M. Wt: 336.14g/mol
InChI Key: ZVKBIVHDQDIMEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4-methylphenyl 3-nitrobenzoate (CAS 256458-94-3) is an aromatic ester featuring a brominated methylphenyl group esterified with 3-nitrobenzoic acid. Its molecular formula is C₁₄H₁₀BrNO₃, with a molecular weight of 328.15 g/mol. This compound is structurally characterized by:

  • A bromo substituent at the 2-position of the phenyl ring.
  • A methyl group at the 4-position of the phenyl ring.
  • A 3-nitrobenzoate ester moiety.

It is primarily utilized in organic synthesis and pharmaceutical intermediate development due to its electron-withdrawing nitro and bromine groups, which influence reactivity and stability .

Properties

Molecular Formula

C14H10BrNO4

Molecular Weight

336.14g/mol

IUPAC Name

(2-bromo-4-methylphenyl) 3-nitrobenzoate

InChI

InChI=1S/C14H10BrNO4/c1-9-5-6-13(12(15)7-9)20-14(17)10-3-2-4-11(8-10)16(18)19/h2-8H,1H3

InChI Key

ZVKBIVHDQDIMEE-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Br

Canonical SMILES

CC1=CC(=C(C=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Br

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomers and Substitutional Variants

Key analogs and their distinguishing features are summarized below:

Compound Name CAS Number Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Differences vs. Target Compound
2-Bromo-4-methylphenyl 4-nitrobenzoate 256457-66-6 C₁₄H₁₀BrNO₃ Nitro at 4-position of benzoate 328.15 Altered nitro position affects polarity
2-Bromo-4-methylphenyl 2-nitrobenzoate N/A C₁₄H₁₀BrNO₃ Nitro at 2-position of benzoate 328.15 Steric hindrance near ester linkage
Methyl 4-bromo-3-nitrobenzoate 6307-83-1 C₉H₈BrNO₄ Methyl ester; bromo at 4-position 274.07 Smaller ester group; lower molecular weight
3-Bromo-4-methyl-5-nitrobenzoic acid 34545-20-5 C₈H₆BrNO₄ Carboxylic acid; nitro at 5-position 260.04 Functional group (acid vs. ester)

Notes:

  • Positional Isomerism : The nitro group's position (e.g., 3-nitro vs. 4-nitro in benzoate esters) significantly alters electronic properties. For instance, 4-nitrobenzoate derivatives exhibit higher dipole moments than 3-nitro analogs, influencing solubility and reactivity .
  • Functional Group Variations : Replacing the 2-bromo-4-methylphenyl ester with a methyl group (e.g., Methyl 4-bromo-3-nitrobenzoate) reduces steric bulk, enhancing crystallinity but decreasing lipophilicity .

Physicochemical Properties

  • Polarity : The target compound’s 3-nitro group creates a meta-directing effect, reducing resonance stabilization compared to para-nitro isomers. This results in moderate solubility in aprotic solvents like DCM or THF .
  • Thermal Stability : Bromine and nitro groups enhance thermal stability. Derivatives like 2-bromo-4-methylphenyl 4-nitrobenzoate may exhibit higher melting points due to symmetric substitution .
  • Reactivity : The ester group in the target compound is susceptible to hydrolysis under basic conditions, whereas carboxylic acid analogs (e.g., 3-Bromo-4-methyl-5-nitrobenzoic acid) are more acidic (pKa ~2.5–3.0) .

Q & A

Q. What are the optimal synthetic conditions for 2-Bromo-4-methylphenyl 3-nitrobenzoate to maximize yield and purity?

  • Methodological Answer : The synthesis involves esterification between 3-nitrobenzoyl chloride and 2-bromo-4-methylphenol. Key steps include:
  • Nitration : Use concentrated sulfuric acid as a catalyst and nitric acid as the nitrating agent, maintaining temperatures below 5°C during acid addition to prevent side reactions (e.g., di-nitration) .
  • Esterification : Employ a Schlenk line for anhydrous conditions, with triethylamine to neutralize HCl byproducts. Monitor reaction progress via TLC (silica gel, 8:2 hexane/ethyl acetate).
  • Purification : Recrystallize using methanol in a Craig tube to isolate pure product, achieving ~53% yield (based on analogous nitrobenzoate syntheses) .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a multi-technique approach:
  • Spectroscopy :
  • IR : Confirm ester carbonyl (C=O, ~1725 cm⁻¹), nitro (NO₂, ~1530 and 1350 cm⁻¹), and C-O (1280 cm⁻¹) stretches .
  • ¹H/¹³C NMR : Assign peaks for aromatic protons (e.g., deshielded signals near δ 8.5 ppm for nitro-substituted benzene) and methyl groups (δ ~2.5 ppm).
  • Chromatography : Validate purity via TLC (Rf ~0.35 in 8:2 hexane/ethyl acetate) .
  • Melting Point : Compare observed mp (e.g., 75–77°C) to literature values to assess crystallinity .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal lattice of this compound be systematically analyzed?

  • Methodological Answer :
  • Crystallography : Solve the structure using SHELXL for refinement. Collect high-resolution X-ray diffraction data and apply Direct Methods (SHELXS) for phasing .
  • Graph Set Analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., D(n) descriptors for donor-acceptor distances and angles). Identify motifs like R₂²(8) rings or C(6) chains .
  • Software : Visualize interactions with Mercury (CCDC) and validate geometry using PLATON.

Q. How should researchers resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer :
  • Isomer Identification : Perform NOESY NMR to distinguish regioisomers (e.g., bromine vs. nitro group positioning).
  • Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., di-substituted analogs).
  • Comparative Analysis : Cross-reference with structurally similar compounds (e.g., methyl 3-nitrobenzoate IR/NMR data) .
  • Crystallographic Validation : Resolve ambiguities via single-crystal XRD to confirm substituent orientation .

Q. What strategies are recommended for studying the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • Kinetic Studies : Vary solvents (polar aprotic vs. protic) and nucleophiles (e.g., NaI, KCN) to assess SN2 vs. SN1 pathways. Monitor via GC-MS or ¹⁹F NMR (if fluorine tags are used) .
  • Computational Modeling : Use DFT (B3LYP/6-31G*) to calculate activation energies and transition states for bromine displacement.
  • Byproduct Analysis : Identify competing reactions (e.g., ester hydrolysis under basic conditions) via LC-MS .

Q. How can researchers design bioactivity studies for this compound analogs?

  • Methodological Answer :
  • Comparative Scaffold Analysis : Benchmark against nitroaromatics with known antimicrobial/antitumor activity (e.g., 4-bromo-2-fluoro-5-nitrobenzoic acid) using SAR tables .
  • Enzyme Assays : Test inhibition of target enzymes (e.g., kinases) via fluorescence-based assays. Use IC₅₀ values to quantify potency.
  • Cytotoxicity Profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and compare to non-cancerous cells (e.g., HEK293) .

Methodological Considerations

Q. What experimental controls are critical when optimizing the synthesis of this compound?

  • Methodological Answer :
  • Negative Controls : Run reactions without catalysts (e.g., H₂SO₄) to confirm their necessity.
  • Temperature Gradients : Test yields at 0°C, 25°C, and 40°C to identify exothermic side reactions.
  • Purity Checks : Compare crude vs. recrystallized product via TLC and melting point .

Q. How can computational tools enhance the study of this compound’s electronic properties?

  • Methodological Answer :
  • DFT Calculations : Map electrostatic potential surfaces (EPS) to predict sites for electrophilic/nucleophilic attack.
  • Molecular Dynamics : Simulate solvation effects in polar solvents (e.g., DMSO) to model reaction environments.
  • Docking Studies : Predict binding affinities with biological targets (e.g., proteins) using AutoDock Vina .

Data Analysis and Validation

Q. How can researchers ensure the reliability of crystallographic data for this compound?

  • Methodological Answer :
  • Data Redundancy : Collect multiple datasets to assess reproducibility.
  • R-Factor Scrutiny : Aim for R1 < 5% and wR2 < 10% during SHELXL refinement .
  • Twining Tests : Use PLATON to check for pseudo-merohedral twinning, which may distort electron density maps.

Q. What statistical methods are suitable for analyzing bioactivity data from this compound derivatives?

  • Methodological Answer :
  • ANOVA : Compare IC₅₀ values across compound series to identify significant trends.
  • PCA : Reduce dimensionality of spectral/biological data to highlight key variables (e.g., substituent electronegativity).
  • Error Analysis : Report standard deviations from triplicate experiments and use Q-test to exclude outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.